4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl 4-methylbenzoate is an organic compound that belongs to the class of imines and esters It is characterized by the presence of a bromophenyl group, an imino group, and a methylbenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl 4-methylbenzoate typically involves the following steps:
Formation of the Imino Group: The reaction between 4-bromobenzaldehyde and aniline in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid leads to the formation of the imino group. This reaction is typically carried out in a solvent like ethanol or methanol under reflux conditions.
Esterification: The resulting imine is then reacted with 4-methylbenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or thionyl chloride to form the ester linkage. This reaction is usually performed in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl 4-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methyl group in the methylbenzoate ester can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, copper).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, diethyl ether).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding amine derivative.
Oxidation: Corresponding carboxylic acid derivative.
Scientific Research Applications
4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl 4-methylbenzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as thermal stability and mechanical strength.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to investigate its biological activity and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl 4-methylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The imino group can form hydrogen bonds with active sites of enzymes, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins and pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-[(4-Fluorophenyl)imino]methyl]phenyl 4-methylbenzoate
- 4-[(E)-[(4-Chlorophenyl)imino]methyl]phenyl 4-methylbenzoate
- 4-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 4-methylbenzoate
Uniqueness
4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl 4-methylbenzoate is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to its fluorine, chlorine, and methoxy analogs. The bromine atom can also serve as a handle for further functionalization through substitution reactions.
Properties
Molecular Formula |
C21H16BrNO2 |
---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
[4-[(4-bromophenyl)iminomethyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C21H16BrNO2/c1-15-2-6-17(7-3-15)21(24)25-20-12-4-16(5-13-20)14-23-19-10-8-18(22)9-11-19/h2-14H,1H3 |
InChI Key |
AKUSCZFVIZBAOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.